Diltiazem-d4 Hydrochloride
Overview
Description
Diltiazem-d4 Hydrochloride is a pharmaceutical compound used primarily as a calcium channel blocker . Its chemical name is 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride . It is commonly prescribed for conditions such as high blood pressure, angina, and certain heart arrhythmias .
Synthesis Analysis
The synthesis of Diltiazem-d4 Hydrochloride involves several steps, including the acetylation of the parent compound, followed by the introduction of the dimethylaminoethyl group. The final product is obtained through a series of chemical transformations, resulting in the labeled compound with deuterium (d4) substitution .
Molecular Structure Analysis
The molecular formula of Diltiazem-d4 Hydrochloride is C22H23D4ClN2O4S , with a molecular weight of 455.0 g/mol . Its chemical structure consists of a benzothiazepine ring system, an acetyloxy group, and a dimethylaminoethyl side chain . The deuterium substitution provides a unique isotopic label for tracking the compound.
Chemical Reactions Analysis
Diltiazem-d4 Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation. These reactions can lead to the formation of impurities or degradation products. Analyzing these reactions is crucial for ensuring the stability and quality of the drug product during its shelf life .
Physical And Chemical Properties Analysis
- Stability : The compound is sensitive to light and moisture, necessitating proper storage conditions .
Scientific Research Applications
1. Cardiovascular Disorders and Angina Pectoris
Diltiazem hydrochloride, a calcium antagonist, is widely used in treating cardiovascular disorders and angina pectoris. Its efficacy in these applications is well-documented, though it may cause rare orbital and ocular symptoms as side effects (Friedland, Kaplan, Lahav, & Shapiro, 1993).
2. Release Rate Control in Drug Delivery
Research has focused on the effect of hydrophilic polymers on the release of diltiazem hydrochloride from elementary osmotic pumps. The drug's high aqueous solubility poses a challenge, and incorporating polymers can effectively control its release rate (Prabakaran, Singh, Kanaujia, & Vyas, 2003).
3. Enhancement of Transdermal Drug Delivery
Studies have investigated the use of ionic liquids as enhancers for the transdermal permeation of diltiazem hydrochloride. This research is significant for improving drug delivery methods, particularly for the hydrochloride salt and free base forms of the drug (Monti, Egiziano, Burgalassi, Chetoni, Chiappe, Sanzone, & Tampucci, 2017).
4. Sustained Drug Delivery Systems
Innovations in sustained drug delivery systems for diltiazem hydrochloride have been explored, including in situ forming biodegradable systems. These systems aim to control the release of the drug and reduce the initial burst effect, providing a more consistent drug delivery profile (Kranz & Bodmeier, 2007).
5. Chromatographic Analysis
Significant work has been done on the chromatographic analysis of diltiazem hydrochloride, including methods for resolving its optical isomers. This research is crucial for quality control and ensuring the purity of the drug (Ishii, Minato, Nishimura, Miyamoto, & Sato, 1994).
6. Bioavailability and Drug Formulation
Research has also focused on the development of novel bioadhesive buccal formulations of diltiazem hydrochloride, aiming to enhance its bioavailability and provide an alternative to conventional oral routes. Such advancements offer significant improvements in drug delivery efficiency (Shayeda, Gannu, Palem, & Rao, 2009).
Future Directions
properties
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i13D2,14D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-DJWNGNTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diltiazem-d4 Hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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